molecular formula C6H11NO B1310544 4-Ethyl-2-pyrrolidinone CAS No. 41819-75-4

4-Ethyl-2-pyrrolidinone

Cat. No. B1310544
CAS RN: 41819-75-4
M. Wt: 113.16 g/mol
InChI Key: ZBCUGJNJBOSHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-pyrrolidinone is a chemical compound that is part of the pyrrolidine family, which is a class of organic compounds containing a five-membered lactam ring. The structure of 4-Ethyl-2-pyrrolidinone includes a pyrrolidinone ring with an ethyl group attached to the 4-position. This compound is relevant in the synthesis of various derivatives that have potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various synthetic protocols. For instance, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates can selectively produce pyrrolidine derivatives in moderate to good yields, influenced by the electronic nature of the substituents . Additionally, a three-component one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde has been developed to synthesize highly substituted pyrrolidinone derivatives .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of pyrrolidine derivatives can be characterized using various techniques such as NMR, UV-Vis, FT-IR, and Mass spectroscopy. Quantum chemical calculations using DFT and AIM theories can provide insights into the molecular interactions and stability of these compounds . Single-crystal X-ray diffraction analysis is also a powerful tool to confirm the structure of synthesized pyrrolidine derivatives , .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a range of chemical reactions. For example, ethyl 2-methyl-2,3-butadienoate can participate in a [4 + 2] annulation with N-tosylimines to form highly functionalized tetrahydropyridines . Pyrrolidine-2,4-diones can be obtained by heating their 3-ethoxycarbonyl derivatives with water or nitromethane, and can further react to form various derivatives, including 3-acyltetramic acids ,10.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by their molecular structure. For instance, the presence of substituents such as hydroxy, methoxy, and phenyl groups can affect the compound's stability and reactivity. The formation of dimers in the solid state through intermolecular hydrogen bonding is a common feature observed in these compounds , . The binding energy of these interactions can be quantified using AIM calculations . Additionally, the local reactivity descriptors such as Fukui functions and electrophilicity indices can be used to determine the reactive sites within the molecule .

Scientific Research Applications

Synthesis of Functionalized Pyrrolidinones

Research has demonstrated efficient methods for synthesizing functionalized 2-pyrrolidinones, which are valuable in various chemical syntheses. For instance, Gao, Sun, and Yan (2013) described a method involving domino reactions with ethyl glyoxylate and acetylenedicarboxylate, showing high regioselectivity in the presence of benzoic acid as a catalyst (Gao, Sun, & Yan, 2013).

Role in Antibacterial Agents

Pyrrolidinones, including 4-Ethyl-2-pyrrolidinone derivatives, have been used as intermediates in preparing antibacterial agents. Schroeder et al. (1992) synthesized several stereoisomers of 3-(1-aminoethyl)pyrrolidines, serving as C7 side chains for quinolone antibacterials (Schroeder et al., 1992).

Antioxidant Activity

Nguyen et al. (2022) explored the antioxidant activity of derivatives of 2-pyrrolidinones. They synthesized polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives and identified one compound as an effective HO˙ radical scavenger, comparable to conventional antioxidants (Nguyen et al., 2022).

Spectroscopy and Structure Analysis

Ruostesuo et al. (1988) studied the formation of charge transfer complexes of N-substituted 2-pyrrolidinones, including 1-ethyl-2-pyrrolidinone, with various halogens, providing insights into the spectroscopic properties and complex formation abilities of these compounds (Ruostesuo et al., 1988).

Use in DNA Fragment Synthesis

Hamamoto et al. (1989) discussed using 2-(4-Pyridyl)ethyl as a new protecting group in synthesizing deoxyribooligonucleotides by the phosphoramidite approach, highlighting the role of pyrrolidinone derivatives in nucleic acid chemistry (Hamamoto et al., 1989).

Radical Cyclization for Synthesizing Derivatives

Keusenkothen and Smith (1989) described using ethyl S-pyroglutamate, a pyrrolidinone derivative, in radical cyclizations to produce pyrrolizidin-2-one derivatives with high diastereoselectivity (Keusenkothen & Smith, 1989).

Safety And Hazards

4-Ethyl-2-pyrrolidinone is classified as a combustible liquid that may cause serious eye damage and may damage fertility or the unborn child . It is advised to handle it with special instructions and protective equipment .

Future Directions

Pyrrolidine derivatives, including 4-Ethyl-2-pyrrolidinone, are of great interest in drug discovery due to their diverse biological activities . They can serve as versatile scaffolds for the design of new compounds active against different infections and diseases . Therefore, these derivatives can be used for the future development of novel compounds with different biological profiles .

properties

IUPAC Name

4-ethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-5-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCUGJNJBOSHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446299
Record name 4-Ethyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-pyrrolidinone

CAS RN

41819-75-4
Record name 4-Ethyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethyl-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-2-pyrrolidinone
Reactant of Route 2
4-Ethyl-2-pyrrolidinone
Reactant of Route 3
4-Ethyl-2-pyrrolidinone
Reactant of Route 4
4-Ethyl-2-pyrrolidinone
Reactant of Route 5
4-Ethyl-2-pyrrolidinone
Reactant of Route 6
4-Ethyl-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.